6-Cyclohexylpyrimidine-2,4(1h,3h)-dione
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Description
6-Cyclohexylpyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis and Structural Analysis
Researchers have synthesized compounds through multicomponent reactions involving cyclohexane derivatives and pyrimidine-2,4-diones, revealing high yields and confirming structures via spectroscopic methods and X-ray crystallography. These studies demonstrate the versatility of cyclohexylpyrimidine diones in forming complex molecular structures with potential for further chemical modifications and applications in material science and pharmaceuticals (Barakat et al., 2016).
Synthesis of Pyrimidine Derivatives
Another study highlights the synthesis of pyrimidine derivatives via three-component reactions in aqueous media, showcasing the efficient and clean synthesis of these compounds, which could be significant in drug discovery and development due to their structural diversity and potential biological activities (Shi et al., 2010).
Anti-inflammatory Activity
Synthesis and evaluation of certain cyclohexylpyrimidine dione derivatives have demonstrated remarkable anti-inflammatory activity. These findings suggest the potential therapeutic applications of these compounds in treating inflammation-related disorders. The synthesis approach and the assessment of the anti-inflammatory effects through mouse ear swelling tests indicate a promising avenue for the development of new anti-inflammatory agents (Dong, 2010).
Exploration of Heterocyclic Compounds
The research extends into the synthesis of heterocyclic compounds by reacting cyclohexylpyrimidine diones with various reagents, leading to the formation of substituted pyrimidine diones. These studies not only expand the chemical space of pyrimidine derivatives but also contribute to a deeper understanding of their chemical properties and potential applications in designing novel compounds with specific functions (Kataev et al., 2013).
Properties
IUPAC Name |
6-cyclohexyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMIMJLEAWSTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295858 |
Source
|
Record name | 6-cyclohexylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28811-82-7 |
Source
|
Record name | MLS002703850 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-cyclohexylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.